Methyl 2-formyl-3-oxopropanoate

説明

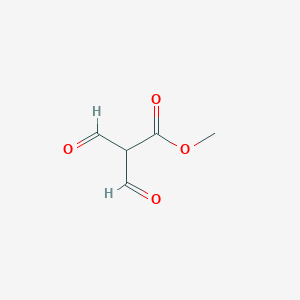

Methyl 2-formyl-3-oxopropanoate: is a chemical compound with the molecular formula C5H6O4 and a molecular weight of 130.099 g/mol . It is a derivative of propanoic acid and contains both aldehyde and ester functional groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the esterification of 2-formyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques. Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and related compounds.

Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

科学的研究の応用

Chemistry: Methyl 2-formyl-3-oxopropanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: It may serve as a precursor in the synthesis of pharmaceuticals or as a tool in drug discovery research. Industry: The compound finds applications in the production of specialty chemicals and materials.

作用機序

The mechanism by which Methyl 2-formyl-3-oxopropanoate exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-electron transfer process, resulting in the formation of carboxylic acids. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

類似化合物との比較

Methyl 2-chloro-3-oxopropanoate: Contains a chlorine atom instead of the formyl group.

Methyl 2-hydroxy-3-oxopropanoate: Contains a hydroxyl group instead of the formyl group.

Uniqueness: Methyl 2-formyl-3-oxopropanoate is unique due to its combination of aldehyde and ester functional groups, which allows it to participate in a wide range of chemical reactions and applications.

生物活性

Methyl 2-formyl-3-oxopropanoate (C5H6O4), also known as a derivative of the 2-formyl-3-oxopropanoic acid family, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group and a keto group, contributing to its reactivity and biological activity. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar functional groups have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | SKOV3 | 2.92 | High |

| Compound B | A549 | 9.89 | Moderate |

| Compound C | HCT116 | 16.10 | Low |

The above table illustrates the varying degrees of cytotoxicity observed in different cancer cell lines, indicating that structural modifications can significantly impact biological activity.

The anticancer activity is primarily attributed to the compound's ability to interact with cellular microtubules. Similar compounds have been shown to bind tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the compound enhance its binding affinity and selectivity towards cancer cells while sparing non-cancerous cells .

Case Studies

-

Study on Antiproliferative Effects :

A study conducted by Delgado-Hernández et al. evaluated several derivatives of this compound for their antiproliferative effects on human cancer cell lines such as SKOV3 (ovarian carcinoma) and A549 (lung carcinoma). The results indicated that certain derivatives exhibited IC50 values as low as 2.92 µM, demonstrating potent activity against these cancer types . -

Mechanistic Insights :

Molecular docking studies revealed that compounds similar to this compound can stabilize or destabilize microtubules by binding at specific sites on tubulin, which is critical for their anticancer efficacy . This mechanism is essential for understanding how these compounds can be developed into therapeutic agents.

Safety and Toxicology

While exploring the biological activities, it is crucial to assess the safety profile of this compound. According to data from PubChem, the compound exhibits some irritant properties, indicating potential hazards upon exposure . Comprehensive toxicological evaluations are necessary to establish safe usage guidelines in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2-formyl-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 2-formyl-3-oxopropanoic acid with methanol under acidic catalysis. Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., 60–80°C) and catalyst concentration (e.g., H₂SO₄ or Amberlyst-15). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product. For analogous esters like ethyl 2-formyl-3-oxopropanoate, similar protocols are applied, though solvent polarity and boiling points may differ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Safety guidelines for analogous esters (e.g., ethyl derivatives) emphasize these practices .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies formyl (δ ~9.8 ppm) and ester carbonyl (δ ~3.7 ppm for methoxy) groups. ¹³C NMR confirms ketone (δ ~200 ppm) and ester (δ ~170 ppm) functionalities.

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated ketone/formyl).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z 145.06). Cross-validate with elemental analysis for purity ≥95% .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Gibbs free energy changes for hydrolysis at different pH levels. Optimize geometries at the B3LYP/6-31G(d) level.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER or GROMACS. Analyze hydrogen-bonding interactions between the ester and water molecules to identify degradation pathways.

- Experimental Validation : Compare computational predictions with HPLC stability studies (e.g., pH 2–12 buffers, 25–50°C) .

Q. What experimental strategies resolve contradictions in the reactivity of this compound across solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H₂O) solvents. Monitor reaction kinetics via UV-Vis or NMR.

- Control Experiments : Isolate solvent effects by fixing temperature (e.g., 25°C), concentration, and catalyst load.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity (ET₃₀ scale) with reaction yields. For example, ethyl ester analogs show higher reactivity in polar aprotic solvents due to enhanced nucleophilicity .

Q. How can this compound be utilized in asymmetric catalysis, and what chiral auxiliaries enhance enantioselectivity?

- Methodological Answer :

- Chiral Ligands : Test bisoxazoline or Schiff base ligands in aldol or Michael additions. For example, L-proline derivatives can induce enantiomeric excess (ee) >80% in ketone alkylation.

- Screening Workflow : Use high-throughput robotic platforms to evaluate >50 ligand/substrate combinations.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to quantify ee. Recent studies on similar α-keto esters demonstrate ee improvements via dynamic kinetic resolution .

Q. What mechanisms underlie the thermal decomposition of this compound, and how can they be mitigated?

- Methodological Answer :

- TGA/DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (~150°C for ethyl analogs).

- Pathway Elucidation : Use GC-MS to detect decomposition byproducts (e.g., CO, formic acid).

- Stabilizers : Add antioxidants (e.g., BHT at 0.1 wt%) or store under inert gas. Computational studies suggest that electron-withdrawing substituents reduce thermal lability .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference Standards : Cross-check with certified NMR/IR reference spectra from repositories like NIST Chemistry WebBook.

- Sample Purity : Ensure ≥98% purity via HPLC before characterization. Impurities (e.g., residual methanol) can shift peaks.

- Collaborative Validation : Share raw data (e.g., JCAMP-DX files) with independent labs for reproducibility checks. Ethyl ester studies highlight batch-to-batch variability as a common issue .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity.

- Cluster Analysis : Group derivatives by substituent effects (e.g., Hammett σ values) to identify activity trends.

- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness. Studies on propanoate derivatives demonstrate strong correlations between electron-withdrawing groups and enhanced reactivity .

特性

IUPAC Name |

methyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMHSWZEMCDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496871 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-65-1 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diformylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。